molecular formula C20H24N4O B2680528 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 932988-54-0

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2680528
CAS No.: 932988-54-0
M. Wt: 336.439
InChI Key: TYUMAVWIXQJCGZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been identified as a potent inhibitor of certain enzymes and receptors that are involved in various physiological processes. In

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidine derivatives are synthesized through various chemical reactions, involving starting compounds like 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides. These compounds are characterized by elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectral data, providing insight into their chemical structures and potential functionalities (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anti-Cancer Activity

  • Some pyrazolo[1,5-a]pyrimidine derivatives exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential as anti-cancer agents (Hassan, Hafez, & Osman, 2014). Additionally, novel compounds in this class have been evaluated for their cytotoxic activity against human cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential (Hassan, Hafez, Osman, & Ali, 2015).

Anti-Inflammatory and Anti-Cancer Activities

  • Research has also focused on developing environmentally benign synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their anti-inflammatory and anti-cancer activities. These studies highlight the compounds' promising pharmacological profiles and the advantages of using ultrasound irradiation and aqueous media for their synthesis (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Analgesic Properties

  • A study on trisubstituted pyrazoles, containing pyrazolo[1,5-a]pyrimidine heterocycles, identified compounds with significant analgesic effects. This research contributes to the understanding of the analgesic potential of pyrazolo[1,5-a]pyrimidine derivatives and their possible application in pain management (Khalifa, Fahmy, Nossier, Amr, & Herqash, 2019).

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-8-10-23(11-9-14)20-12-15(2)21-19-13-17(22-24(19)20)16-6-4-5-7-18(16)25-3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMAVWIXQJCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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